3-(Trifluoromethoxy)fluorobenzene
Overview
Description
3-(Trifluoromethoxy)fluorobenzene is a fluorinated aromatic compound with the molecular formula C7H4F4O and a molecular weight of 180.1 g/mol . This compound is characterized by the presence of both a trifluoromethoxy group (-OCF3) and a fluorine atom attached to a benzene ring . It is a colorless to almost colorless liquid with a boiling point of 78-80°C and a density of 1.33 g/cm³ . The trifluoromethoxy group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
3-(Trifluoromethoxy)fluorobenzene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The predominant pathway of 3-fluorobenzoate includes a 1,6-dioxygenation reaction to yield fluoromuconic acids . Defluorination then occurs to yield muconate . 4-Fluorobenzoate is degraded by Pseudomonas sp. in similar pathways to 3-fluorobenzoate .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of many complex organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)fluorobenzene typically involves the trifluoromethoxylation of 3-fluorophenol . One common method includes the use of sodium bromodifluoroacetate and SelectFluor II as reagents . The reaction proceeds through O-carboxydifluoromethylation of phenols followed by decarboxylative fluorination . This method is practical and utilizes accessible and inexpensive reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic ring can undergo such transformations under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as trifluoromethanesulfonic acid can be used to promote electrophilic fluorination.
Photoredox Catalysis: The compound can act as a photoredox catalyst in various organic transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted aromatic compounds, while photoredox catalysis can lead to complex organic molecules .
Scientific Research Applications
3-(Trifluoromethoxy)fluorobenzene has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)fluorobenzene
- 4-(Trifluoromethoxy)fluorobenzene
- 3-(Trifluoromethoxy)chlorobenzene
Uniqueness
3-(Trifluoromethoxy)fluorobenzene is unique due to the specific positioning of the trifluoromethoxy and fluorine groups on the benzene ring. This positioning affects its reactivity and physicochemical properties, making it distinct from other similar compounds . The trifluoromethoxy group enhances its stability and lipophilicity, which are valuable traits in various applications .
Properties
IUPAC Name |
1-fluoro-3-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKDFDQPJWJEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380452 | |
Record name | 3-(Trifluoromethoxy)fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-01-6 | |
Record name | 3-(Trifluoromethoxy)fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Fluoro-3-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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